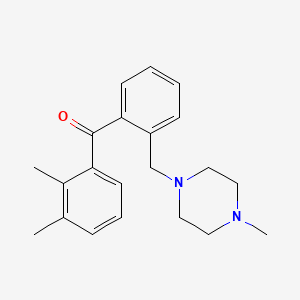

2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It is widely used in various fields, including medical research, environmental research, and industrial research. This compound is known for its unique chemical structure, which includes a benzophenone core substituted with dimethyl and piperazinomethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3-Dimethylbenzoyl chloride+4-Methylpiperazine→2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone

Industrial Production Methods

In industrial settings, the production of 2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzhydrol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Photoinitiators in Polymer Chemistry

- Description: This compound is utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable materials.

- Case Study: A study demonstrated that formulations containing 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone exhibited enhanced curing rates and mechanical properties compared to traditional photoinitiators .

-

Antimicrobial Activity

- Description: Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in medical coatings and treatments.

- Case Study: In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, suggesting potential applications in wound dressings and medical devices .

-

Drug Delivery Systems

- Description: The compound has been explored for its role in drug delivery systems due to its ability to form stable liposomal formulations.

- Case Study: A formulation study revealed that liposomes incorporating 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone improved the bioavailability of encapsulated drugs, enhancing therapeutic efficacy .

Industrial Applications

-

Cosmetic Ingredients

- Description: Due to its UV absorption properties, this compound is used in sunscreens and other cosmetic products to protect skin from harmful UV radiation.

- Data Table: Efficacy of UV Protection

Product Type SPF Rating Active Ingredient Concentration (%) Sunscreen 30 5 Moisturizer with SPF 15 3 - Dyes and Pigments

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethylbenzophenone: Lacks the piperazinomethyl group, resulting in different chemical and biological properties.

4-Methylpiperazinomethyl benzophenone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a chemical compound with significant relevance in pharmacological research, particularly in the study of opioid receptors. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 322.45 g/mol. Its structure includes:

- Two methyl groups at the 3 and 4 positions of one phenyl ring.

- A piperazine moiety attached via a methylene bridge at the 2' position of the other phenyl ring.

This unique configuration contributes to its pharmacological properties, particularly in opioid receptor interactions.

Opioid Receptor Interaction

Research indicates that this compound acts as a nonselective opioid antagonist . The presence of both methyl groups enhances its potency compared to analogs lacking these substituents. Studies have shown that compounds with similar structural features exhibit varying degrees of antagonist activity, highlighting the importance of specific substitutions in determining biological effects .

Table 1: Comparison of Antagonist Potency

| Compound Name | Structure Features | Antagonist Potency |

|---|---|---|

| This compound | 3- and 4-methyl groups present | High |

| 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Different methylation pattern | Moderate |

| N-Methyl-4-piperidinyl benzophenone | Contains piperidine instead of piperazine | Low |

The studies demonstrate that modifications to the methyl groups significantly impact the binding affinity and efficacy at various opioid receptors .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Electrophilic Aromatic Substitution : The methyl groups enhance nucleophilicity, facilitating further functionalization.

- Nucleophilic Substitution : The piperazine moiety allows for additional modifications.

These synthetic routes are crucial for exploring structure-activity relationships and optimizing pharmacological properties .

Case Studies

Several studies have investigated the biological effects of related compounds and their mechanisms of action:

- Opioid Receptor Studies : Research focusing on the binding affinities of various analogs has elucidated how structural variations affect antagonist properties. For instance, compounds with both methyl substituents demonstrated significantly enhanced antagonist activity compared to those without .

- Antioxidant Efficacy : Related studies on benzophenone derivatives have shown that compounds with free hydroxyl groups exhibit superior antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-6-10-19(17(16)2)21(24)20-9-5-4-8-18(20)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUPCKZDQACLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643876 | |

| Record name | (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-13-6 | |

| Record name | Methanone, (2,3-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.